(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol
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Overview
Description
(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol is an organic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused to an oxazepine ring, with a methanol group attached to the seventh position. Benzoxazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate oxazepine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzoxazepine aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Known for their sedative and anxiolytic effects.
Benzoxazoles: Studied for their antimicrobial and anticancer properties.
Benzothiazepines: Investigated for their cardiovascular effects.
Uniqueness
(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol is unique due to its specific structure, which combines the properties of benzene, oxazepine, and methanol. This unique combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Biological Activity
(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol, also known as THIP or gaboxadol, is a compound that has garnered attention for its biological activities, particularly in the context of neurological disorders. Initially explored as a sedative and anxiolytic agent, THIP has shown potential in enhancing GABAergic signaling within the central nervous system. This article reviews the biological activity of THIP, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- Melting Point : 158–162 °C
- Solubility : Slightly soluble in water and ethanol
THIP acts primarily as a GABA_A receptor agonist. By binding to these receptors, it facilitates the opening of chloride ion channels, leading to hyperpolarization of neuronal membranes. This mechanism underlies its potential therapeutic effects in various neurological conditions such as epilepsy and anxiety disorders.
Anticancer Activity
Research has indicated that compounds related to THIP exhibit anticancer properties. A study focused on a series of benzoxazepine derivatives demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line. The most active compound showed an IC50 value of 0.67 µM, indicating strong potential for further development as an anticancer agent .
Compound | IC50 (µM) | Cell Line |
---|---|---|
(RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | 0.67 ± 0.18 | MCF-7 |
Neurological Applications
THIP has been investigated for its efficacy in treating various neurological disorders:
Epilepsy : Animal studies have shown that THIP can reduce seizure activity by enhancing GABAergic transmission.
Anxiety and Sleep Disorders : THIP's sedative properties suggest it may be beneficial for anxiety management and improving sleep quality.
Chronic Pain : The compound has also displayed analgesic properties in preclinical models.
Preclinical Studies
A variety of animal studies have demonstrated the effectiveness of THIP in managing symptoms associated with epilepsy and anxiety disorders. For instance:
- In rodent models of epilepsy, THIP administration resulted in a significant reduction in seizure frequency.
- Behavioral assessments indicated reduced anxiety-like behaviors following THIP treatment in stress-induced models.
Clinical Implications
Despite promising preclinical results, human trials remain limited. The narrow therapeutic window poses challenges, with potential risks including respiratory depression at higher doses. Further clinical studies are necessary to establish safety profiles and optimal dosing regimens.
Future Directions
Research on THIP is ongoing, with several avenues being explored:
- Novel Drug Delivery Methods : Techniques such as transcranial magnetic stimulation are being investigated to enhance the efficacy of THIP in treating neurological disorders.
- Expanded Therapeutic Applications : Investigating the potential for THIP to treat other conditions like depression and chronic pain syndromes could broaden its clinical utility.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ylmethanol |
InChI |
InChI=1S/C10H13NO2/c12-6-8-1-2-10-9(5-8)7-13-4-3-11-10/h1-2,5,11-12H,3-4,6-7H2 |
InChI Key |
OBTXLYQAYTYQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N1)C=CC(=C2)CO |
Origin of Product |
United States |
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